molecular formula C12H12N4O2 B11789484 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11789484
M. Wt: 244.25 g/mol
InChI Key: NYDDIYTYVHBBGJ-UHFFFAOYSA-N
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Description

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylpyrimidinyl group, and a pyrazole carboxylic acid group

Preparation Methods

The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and methyl groups, and the construction of the pyrazole ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a pyrazole ring.

    1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-ylamine: This compound has an amine group instead of a carboxylic acid group.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c1-7-13-10(8-2-3-8)6-11(14-7)16-5-4-9(15-16)12(17)18/h4-6,8H,2-3H2,1H3,(H,17,18)

InChI Key

NYDDIYTYVHBBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3CC3

Origin of Product

United States

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